molecular formula C13H15N B13596712 2-(4-Cyclopropylphenyl)-2-methylpropanenitrile

2-(4-Cyclopropylphenyl)-2-methylpropanenitrile

Cat. No.: B13596712
M. Wt: 185.26 g/mol
InChI Key: LUWSCWMHICYBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclopropylphenyl)-2-methylpropanenitrile is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylphenyl)-2-methylpropanenitrile typically involves the reaction of 4-cyclopropylbenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.

    Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid
  • 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-Cyclopropylphenyl)-2-methylpropanenitrile is unique due to its specific combination of a cyclopropyl group, a phenyl ring, and a nitrile group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C13H15N/c1-13(2,9-14)12-7-5-11(6-8-12)10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI Key

LUWSCWMHICYBLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.